4-(3-Hydroxyphenyl)-4-methylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(4-methylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C12H17NO/c1-12(5-7-13-8-6-12)10-3-2-4-11(14)9-10/h2-4,9,13-14H,5-8H2,1H3 |
InChI Key |
XWJMONHOLHEQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3 Hydroxyphenyl 4 Methylpiperidine and Its Analogues
Stereoselective Synthesis Approaches for Piperidine (B6355638) Ring Systems
The creation of the chiral center at the C4 position of the piperidine ring is a key challenge in the synthesis of 4-(3-Hydroxyphenyl)-4-methylpiperidine and its analogues. Several stereoselective strategies have been developed to address this, including asymmetric hydrogenation, radical cyclization, and enantioselective catalytic amination.
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation of pyridinium salts has emerged as a powerful tool for the synthesis of chiral piperidines. This method typically involves the reduction of a substituted pyridine precursor in the presence of a chiral catalyst. For the synthesis of 4-aryl-4-methylpiperidines, a relevant strategy involves the asymmetric hydrogenation of a corresponding 1,2,3,6-tetrahydropyridine intermediate.
While direct asymmetric hydrogenation to form a quaternary stereocenter at the 4-position is challenging, related methodologies provide a viable pathway. For instance, Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed using ligands like MeO-BoQPhos, achieving high levels of enantioselectivity (up to 93:7 er) nih.gov. This approach could be adapted for precursors of 4-aryl-4-methylpiperidines. The general principle involves the creation of a chiral center on the piperidine ring through the stereocontrolled addition of hydrogen.
| Catalyst System | Substrate Type | Enantiomeric Ratio (er) | Reference |
| [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-pyridinium salts | Up to 93:7 | nih.gov |
Table 1: Asymmetric Hydrogenation for Chiral Piperidine Synthesis
Radical Cyclization Techniques
Radical cyclization offers a robust method for the construction of polysubstituted piperidine rings. This approach involves the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the piperidine core. For the synthesis of 4,4-disubstituted piperidines, this technique is particularly advantageous.
A notable approach involves the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines rsc.org. Furthermore, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been reported as a novel method for synthesizing 2,4-disubstituted piperidines nih.govacs.org. The diastereoselectivity of this reaction can be significantly enhanced by using tris(trimethylsilyl)silane as the radical mediator, achieving trans/cis ratios of up to 99:1 in certain cases nih.govacs.org. This methodology could be adapted to precursors bearing a 3-hydroxyphenyl and a methyl group at the appropriate position to construct the desired 4,4-disubstituted piperidine.
| Radical Initiator/Mediator | Substrate Type | Key Feature | Diastereomeric Ratio (trans:cis) | Reference |
| Tributyltin hydride | 7-substituted-6-aza-8-bromooct-2-enoates | Standard conditions | 3:1 to 6:1 | nih.govacs.org |
| Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | Enhanced diastereoselectivity | Up to 99:1 | nih.govacs.org |
Table 2: Radical Cyclization for Substituted Piperidine Synthesis
Enantioselective Catalytic Amination
Enantioselective catalytic amination represents another powerful strategy for the synthesis of chiral piperidines. These methods introduce a nitrogen-containing group in a stereocontrolled manner, often setting the stage for the formation of the heterocyclic ring. While direct enantioselective amination to form the this compound is not explicitly detailed, related transformations provide a proof of concept.
For example, a one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction catalyzed by a quinine-derived squaramide can produce tetrahydropyridines with three contiguous stereogenic centers in good yields and excellent enantioselectivities nih.gov. Such strategies, which involve the formation of C-N bonds in a stereoselective fashion, are foundational to the asymmetric synthesis of complex piperidine structures.
Functional Group Transformations and Derivatization on the Piperidine Core
Once the this compound core is synthesized, further modifications are often necessary to modulate its pharmacological properties. These transformations can be broadly categorized into N-alkylation and N-substitution reactions, and modifications of the phenyl ring and hydroxyl group.
N-Alkylation and N-Substitution Reactions
The nitrogen atom of the piperidine ring is a common site for derivatization. N-alkylation and N-substitution reactions allow for the introduction of a wide variety of functional groups that can influence the compound's affinity and selectivity for its biological target.
Standard procedures for N-alkylation of piperidines involve reacting the secondary amine with an alkyl halide in the presence of a base such as potassium carbonate in a solvent like DMF researchgate.net. For more complex substrates, a variety of conditions can be employed. For instance, selective endo-cyclic α-functionalization of saturated N-alkyl piperidines has been achieved, demonstrating the possibility of modifying the piperidine ring itself after N-alkylation nih.gov.
The choice of the N-substituent is critical for the biological activity of 4-arylpiperidine derivatives. For example, modification of the partial dopamine (B1211576) D2 receptor agonist 3-(1-benzylpiperidin-4-yl)phenol generated a series of novel functional D2 antagonists nih.gov.
| Reagent | Base | Solvent | Reaction Type | Reference |
| Alkyl halide | K₂CO₃ | DMF | N-Alkylation | researchgate.net |
| Alkyl iodide | - | - | α-Alkylation of N-alkyl piperidines | nih.gov |
Table 3: Conditions for N-Alkylation of Piperidines
Modifications of the Phenyl Ring and Hydroxyl Group
The 3-hydroxyphenyl group is another key site for modification. Alterations to this moiety can significantly impact the compound's interaction with its target receptor.
Derivatization of the hydroxyl group can be achieved through various reactions, including etherification and esterification nih.govresearchgate.net. These modifications can alter the polarity and hydrogen-bonding capabilities of the molecule. For instance, O-methylation of a related 4-(4-hydroxyphenyl)piperidine antagonist resulted in a low-potency analogue, highlighting the importance of the free hydroxyl group for activity in that specific case nih.gov.
Functionalization of the phenyl ring itself, such as the introduction of substituents, can also be a valuable strategy. While specific examples for this compound are not abundant in the provided literature, general methods for the modification of aromatic rings can be applied.
Multi-Component and Cascade Reactions in Piperidine Synthesis
The synthesis of highly functionalized piperidine scaffolds, central to many pharmaceutical compounds, has been significantly advanced through the application of multi-component reactions (MCRs) and cascade reactions. These methodologies offer considerable advantages in terms of efficiency, atom economy, and environmental sustainability, aligning with the principles of green chemistry. bohrium.comnih.gov MCRs are one-pot reactions where three or more starting materials combine to form a product that incorporates most of the atoms of the reactants, thereby streamlining synthetic processes and reducing waste. nih.gov
Cascade reactions, similarly, involve a sequence of intramolecular transformations, often triggered by a single event, allowing for the rapid construction of complex molecular architectures from simple precursors. An example of this is the iridium(III)-catalyzed sequential cascade involving hydroxyl oxidation, amination, and imine reduction through hydrogen transfer, which facilitates the stereoselective synthesis of substituted piperidines. nih.gov This approach forms two new C-N bonds in a single operation. nih.gov
Research has demonstrated various effective MCRs for creating diverse piperidine derivatives. One notable method is a one-pot domino reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature, which produces highly functionalized piperidines in good yields. bohrium.com Another efficient protocol utilizes a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate structurally diverse and pharmacologically relevant piperidines. acs.org These strategies exemplify the power of MCRs to construct complex heterocyclic systems in a single, efficient step.
Below is a table summarizing selected multi-component and cascade reactions used in the synthesis of piperidine scaffolds.
| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features |
| Three-Component Domino Reaction | β-ketoester, Aromatic Aldehyde, Aromatic Aniline | Trimethylsilyl iodide (TMSI) | One-pot synthesis at room temperature; environmentally benign. bohrium.com |
| Pseudo Five-Component Reaction | Aromatic Aldehyde, Ammonium Acetate, β-Nitrostyrene, Meldrum's Acid | None specified | Diversity-oriented synthesis of highly functionalized piperidines. acs.org |
| [5+1] Annulation Cascade | Amine, Di-aldehyde/ketone | Iridium(III) complex | Stereoselective synthesis via hydrogen borrowing methodology. nih.gov |
| Oxidative Amination | Non-activated Alkenes | Gold(I) complex / Palladium catalyst | Difunctionalization of a double bond with simultaneous N-heterocycle formation. nih.gov |
Chemoenzymatic and Biocatalytic Synthesis Routes for Chiral Intermediates
The production of single-enantiomer chiral intermediates is of paramount importance in the pharmaceutical industry, and biocatalytic methods have emerged as a powerful tool for achieving this. core.ac.ukresearchgate.net Enzymes offer exceptional chemo-, regio-, and enantioselectivity under mild, aqueous conditions, providing a sustainable alternative to traditional chemical synthesis. core.ac.uknih.gov These reactions are typically performed at ambient temperature and atmospheric pressure, which helps to avoid issues like racemization, isomerization, and rearrangement that can occur under harsher chemical conditions. core.ac.uk
For the synthesis of chiral piperidines and related structures, multi-enzyme cascades have proven particularly effective. These one-pot systems can streamline reaction sequences and prevent the racemization of labile intermediates. rsc.org A notable example is the use of a one-pot ene reductase (ERED) and imine reductase (IRED) cascade to convert α,β-unsaturated aldehydes into chiral amines with excellent enantiomeric excess (ee). rsc.org This synergistic approach addresses potential racemization of the intermediate aldehyde, leading to high-purity chiral products. rsc.org
Key enzyme classes utilized in these synthetic routes include:
Imine Reductases (IREDs): Catalyze the asymmetric reduction of imines to chiral amines.
Dehydrogenases: Amine dehydrogenases, for instance, catalyze the reductive amination of ketones or aldehydes to produce chiral amines, using a cofactor like NAD(P)H. nih.gov Protein engineering has been successfully employed to modify dehydrogenases to expand their substrate scope and enhance efficiency for pharmaceutical intermediates. nih.gov
Hydrolases (e.g., Lipases): Widely used for the kinetic resolution of racemic mixtures, such as the enantioselective hydrolysis of a racemic acetate to yield a desired chiral alcohol and the unreacted acetate enantiomer with high purity. core.ac.uk
The following table highlights representative biocatalytic approaches for synthesizing chiral pharmaceutical intermediates.
| Biocatalytic Strategy | Enzyme(s) | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Multi-enzyme Cascade | Galactose Oxidase, Imine Reductase | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminoazepane | High enantiopurity rsc.org |
| One-pot Cascade | Ene Reductase (ERED), Imine Reductase (IRED) | α,β-Unsaturated Aldehydes | Chiral N-allylic amines | 97% to >99% rsc.org |
| Enantioselective Reduction | Engineered Carbonyl Reductase | 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro- bohrium.comnih.govacs.orgtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (OTPP) | (S)-HTPP | >99.9% illinois.edu |
| Reductive Amination | Engineered Phenylalanine Dehydrogenase | 2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid | (S)-N-boc-3-hydroxyadamantylglycine | High yield and purity nih.gov |
| Kinetic Resolution | Lipase PS-30 (from Pseudomonas cepacia) | Racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone | (R)-acetate and (S)-alcohol | >99.5% core.ac.uk |
Molecular Interactions with Biological Receptors
Opioid Receptor Binding Affinity and Functional Antagonism Studies
Research into the 4-(3-hydroxyphenyl)piperidine (B9838) scaffold has established its role as a pharmacophore for opioid receptor antagonists. ebi.ac.uk The orientation of the 4-(3-hydroxyphenyl) group is a key determinant of the antagonist properties of this class of compounds. acs.org Studies on various N-substituted derivatives have consistently shown that they act as pure opioid receptor antagonists. acs.orgnih.gov
| Compound | μ-Opioid Receptor (Ke in nM) | δ-Opioid Receptor (Ke in nM) | κ-Opioid Receptor (Ke in nM) |
|---|---|---|---|
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | 8.47 | 34.3 | 36.8 |
Analogous to the μ-opioid receptor, the interaction of 4-(3-Hydroxyphenyl)-4-methylpiperidine with the kappa (κ) opioid receptor is primarily understood through its derivatives. The N-phenylpropyl derivative of 4-(3-hydroxyphenyl)piperidine exhibits a Ke value of 36.8 nM at the κ-opioid receptor. acs.org A series of racemic N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were found to be potent κ-opioid antagonists; however, they did not display high selectivity for the κ receptor over the μ receptor. ebi.ac.uk The development of highly potent and selective κ-opioid receptor antagonists has been achieved through further modification of the core 4-(3-hydroxyphenyl)piperidine structure, leading to compounds like JDTic. researchgate.net
The delta (δ) opioid receptor interactions of this compound are also inferred from its analogs. The N-phenylpropyl derivative of 4-(3-hydroxyphenyl)piperidine shows a Ke value of 34.3 nM at the δ-opioid receptor. acs.org Many N-substituted 4-(3-hydroxyphenyl)piperidines have been identified as antagonists at the δ-opioid receptor, with the exception of 1,4-dimethyl-4-(3-hydroxyphenyl)piperidine. acs.org
In vitro functional assays, such as the [35S]GTPγS binding assay, are crucial for determining the functional activity of a ligand at G-protein coupled receptors. These assays have been instrumental in characterizing the antagonist properties of the 4-(3-hydroxyphenyl)piperidine class of compounds. acs.org Studies on various N-substituted 4-(3-hydroxyphenyl)piperidines have consistently demonstrated their lack of agonist efficacy and their potent antagonist activity at μ, κ, and δ opioid receptors in [35S]GTPγS binding assays. acs.orgnih.gov For example, N-methyl and N-phenylpropyl derivatives of 4-(3-hydroxyphenyl)piperidine were confirmed as pure opioid antagonists using this assay. acs.org These functional assays confirm the antagonist profile suggested by binding affinity studies. ebi.ac.uk
Dopamine (B1211576) Receptor Activity and Ligand Properties
Direct studies on the dopamine receptor activity of this compound are not extensively documented in the available scientific literature. However, research on structurally related 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) and its analogs has shown interactions with central dopamine receptors, particularly as agonists with affinity for both presynaptic and postsynaptic receptors. nih.gov The pharmacological profile of these related compounds suggests that the 3-hydroxyphenylpiperidine scaffold can interact with dopamine receptors. Computational studies on various ligands targeting dopamine receptors have highlighted the importance of specific structural features for binding and activity. nih.gov Without direct experimental data, the dopamine receptor activity of this compound remains speculative.
Other Relevant Receptor Interactions (e.g., Serotoninergic, Histamine (B1213489), GPCRs)
There is a significant lack of direct research on the interactions of this compound with serotoninergic, histamine, and other G-protein coupled receptors (GPCRs). Studies on other piperidine (B6355638) derivatives have shown high affinity for the serotonin (B10506) transporter (SERT), suggesting that the piperidine ring is a viable scaffold for interacting with serotonergic systems. nih.gov Similarly, various ligands for histamine receptors have been developed, but a direct link to the this compound structure is not established in the current literature. nih.gov Given that the 4-(3-hydroxyphenyl)piperidine core is a versatile scaffold, its potential for interacting with a broader range of GPCRs cannot be entirely ruled out, but this remains an area requiring further investigation.
Ligand-Receptor Complex Studies (e.g., X-ray crystallography of human κ opioid receptor with JDTic analogues)
The understanding of how ligands derived from the this compound scaffold interact with their biological targets has been significantly advanced by structural biology, particularly through X-ray crystallography. A landmark achievement in this area was the determination of the crystal structure of the human kappa-opioid receptor (hKOR) in complex with JDTic, a potent and selective antagonist derived from the related trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold. nih.govnih.govrti.org This structural elucidation provided unprecedented, high-resolution insight into the molecular recognition and subtype selectivity of the κ-opioid receptor. berkeley.eduscispace.com
The crystal structure of the hKOR-JDTic complex was determined at a resolution of 2.9 angstroms (Å). nih.govnih.gov The findings revealed a large binding cavity within the receptor, which helps to explain the structural diversity of ligands that can bind to the hKOR. nih.govscispace.com JDTic was observed to fit tightly into the bottom of this binding cleft, engaging in a series of ionic, polar, and extensive hydrophobic interactions with the receptor's amino acid residues. nih.gov
A critical interaction observed is the formation of salt bridges between the protonated amines of JDTic's piperidine and isoquinoline (B145761) moieties and the side chain of Aspartate 138 (Asp1383.32). nih.gov The piperidine amine is a fundamental part of the core scaffold and is considered essential for binding. nih.gov The structure also highlights numerous hydrophobic interactions that contribute to the high affinity and selectivity of JDTic for the hKOR. nih.govscispace.com Analysis of the crystal structure has provided a molecular basis for the extensive structure-activity relationship (SAR) data previously gathered for JDTic analogues, confirming the importance of specific chemical features for potent antagonist activity. nih.govnih.gov
The hKOR-JDTic structure has become a crucial template for computational modeling studies of other KOR-selective ligands, such as the morphinan-derived antagonists nor-BNI and GNTI, and the diterpene agonist Salvinorin A analogue, RB-64. nih.govnih.gov These modeling studies have revealed both shared and distinct binding features among different chemical classes of KOR ligands, furthering the potential for structure-based drug design. nih.govnih.govbohrium.com
Table 1: In Vitro Opioid Receptor Antagonist Activities of JDTic and Analogues This interactive table summarizes the antagonist potency (Ke values) and selectivity ratios for JDTic and its analogues at the μ (mu), δ (delta), and κ (kappa) opioid receptors, as determined by [³⁵S]GTPγS binding assays.
| Compound | Ke (nM) κ | Ke (nM) μ | Ke (nM) δ | Selectivity (μ/κ) | Selectivity (δ/κ) |
| JDTic | 0.02 | 25.1 | 893 | 1255 | 44650 |
| 4c | 0.033 | 11.3 | 903 | 342 | 27360 |
| 4f | 0.023 | 3.55 | 128 | 154 | 5600 |
| Data sourced from structure-activity relationship studies on JDTic analogues. nih.gov |
Table 2: Key Interacting Residues in the hKOR Binding Pocket for JDTic This table details the amino acid residues within the human kappa-opioid receptor that form significant interactions with the antagonist JDTic, as identified through X-ray crystallography.
| Residue | Interaction Type |
| Asp1383.32 | Ionic (Salt Bridge) |
| Tyr1393.33 | Hydrophobic |
| Val1182.63 | Hydrophobic |
| Ile1353.29 | Hydrophobic |
| Trp124ECL1 | Hydrophobic |
| Tyr3127.35 | Hydrophobic / Polar |
| Tyr3137.36 | Hydrophobic |
| Ile3167.39 | Hydrophobic |
| Gln1152.60 | Polar (Hydrogen Bond) |
| Based on the published crystal structure of the hKOR-JDTic complex. nih.gov |
Preclinical Pharmacological Activity and Potential Therapeutic Research Areas
Antagonist Properties in Models of Neurological Disorders
The core structure of 4-(3-hydroxyphenyl)-piperidine is integral to a class of pure opioid receptor antagonists. nih.govwustl.edu A key derivative, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, has been extensively studied and established as a novel pharmacophore for opioid antagonists. nih.govwustl.edunih.gov This discovery was significant because, unlike many other opioid ligands where the N-substituent determines agonist versus antagonist activity, the antagonist properties of this piperidine (B6355638) class are conferred by the substitution on the piperidine ring itself. nih.gov
This pharmacophore was the basis for developing peripherally selective opioid receptor antagonists, such as Alvimopan (ADL 8-2698). nih.govwustl.edu These agents were designed to block opioid receptors outside of the central nervous system (CNS). The primary therapeutic application explored in preclinical and clinical models is the management of opioid-induced gastrointestinal dysfunction, such as postoperative ileus, a condition involving the enteric nervous system. nih.govnih.gov By selectively targeting peripheral µ-opioid receptors in the gut, these compounds can mitigate the gastrointestinal side effects of opioid analgesics without compromising their centrally-mediated pain relief. nih.govlenus.ie
Modulation of Neurotransmitter Systems
The primary mechanism by which 4-(3-hydroxyphenyl)-4-methylpiperidine derivatives modulate neurotransmission is through the antagonism of the opioid receptor system. Opioid receptors, including µ (mu), δ (delta), and κ (kappa) subtypes, are inhibitory in nature, reducing neurotransmitter release when activated. frontiersin.org Compounds based on the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold act as pure antagonists at these receptors, meaning they bind to the receptors and block the effects of opioid agonists without eliciting an intrinsic response. nih.govnih.gov
Derivatives of this class have been shown to exhibit high affinity and potent antagonism at µ- and κ-opioid receptors. drugbank.com For instance, the compound JDTic, a derivative of this piperidine structure, demonstrated exceptionally high affinity and selective antagonism for the kappa opioid receptor, with a Ki value of 0.3 nM in binding assays and a functional antagonist Ki value of 0.006 nM in a [³⁵S]GTP-γ-S assay. nih.gov This potent and selective antagonism highlights the scaffold's utility in creating tools to probe and modulate specific components of the opioid neurotransmitter system, which is crucial for research into conditions like depression, anxiety, and substance abuse. nih.govwustl.edu
Table 1: Opioid Receptor Antagonist Activity of a JDTic, a Derivative of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Scaffold
| Receptor Subtype | Binding Affinity (K~i~) | Functional Antagonism (K~i~) |
|---|---|---|
| Kappa (κ) | 0.3 nM | 0.006 nM |
| Mu (µ) | - | µ/κ ratio = 570 |
| Delta (δ) | - | δ/κ ratio > 16600 |
Data sourced from a study on cloned opioid receptors. nih.gov
Analgesic Potential in Preclinical Models
While opioid antagonists typically block pain relief, compounds derived from the this compound scaffold have demonstrated a unique therapeutic potential related to analgesia. Their utility lies in their peripheral selectivity, which allows them to counteract the undesirable side effects of opioid agonists without affecting their central analgesic properties. lenus.ienih.gov
The peripherally restricted antagonist Alvimopan (ADL 8-2698) exemplifies this potential. In preclinical and clinical studies, Alvimopan was shown to prevent or reverse opioid-induced gastrointestinal effects, such as delayed transit time, without antagonizing centrally mediated effects like analgesia or pupillary constriction. nih.govresearchgate.net Patients receiving opioids for pain management could be co-administered this peripheral antagonist to improve bowel function while maintaining effective pain control. nih.gov This selective action allows for the separation of therapeutic analgesic effects from debilitating peripheral side effects, representing a significant advancement in pain management strategies. lenus.ieoup.com
Antileukemic and Cytostatic Activity in Cancer Cell Lines
Preclinical research data focusing specifically on the antileukemic and cytostatic activity of this compound are not extensively available in the public domain. However, the broader chemical class of piperidine derivatives has been a subject of investigation in oncology research for potential anticancer applications. Various structurally distinct compounds incorporating a piperidine ring have been synthesized and evaluated for cytotoxic and antiproliferative effects against different cancer cell lines, including those for leukemia. These explorations, while not directly implicating this compound itself, underscore the interest in the piperidine scaffold as a component of potential anticancer agents.
Mechanistic Insights and Biochemical Pathway Investigations
Ligand-Induced Receptor Activation and Signal Transduction Pathways
The compound 4-(3-Hydroxyphenyl)-4-methylpiperidine and its analogues are primarily recognized for their interaction with opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. nih.gov As ligands, these molecules bind to opioid receptors—specifically the mu (μ), delta (δ), and kappa (κ) subtypes—but function predominantly as antagonists. nih.govacs.org
An antagonist binds to a receptor but does not provoke the biological response that an agonist would. Instead, it blocks or dampens agonist-mediated responses. The primary mechanism of signal transduction for opioid receptors involves the activation of intracellular G-proteins. When an agonist binds, it induces a conformational change in the receptor, allowing it to bind and activate a G-protein (typically of the Gαi/o family). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors. A key pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).
However, when a 4-(3-hydroxyphenyl)piperidine-based antagonist binds, it stabilizes an inactive conformation of the receptor. This prevents the conformational change necessary for G-protein coupling and activation. nih.gov The antagonist activity is frequently quantified using [³⁵S]GTPγS binding assays. researchgate.netnih.gov This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, which is a direct indicator of G-protein activation. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines and related 4-(3-hydroxyphenyl)piperazines consistently show that these compounds act as pure antagonists by preventing agonist-stimulated [³⁵S]GTPγS binding. nih.govnih.gov Therefore, these ligands effectively block the entire downstream signal transduction cascade that would normally be initiated by an endogenous or exogenous agonist.
Derivatives of this core structure have also been investigated for their effects on other receptor systems. For example, certain N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines have been shown to be potent antagonists at the 1A/2B subtype of the NMDA receptor, a ligand-gated ion channel. nih.gov Antagonism at this receptor prevents ion flux that would otherwise be triggered by the binding of glutamate and a co-agonist.
Role in Enzyme Inhibition and Modulation
Beyond receptor interactions, derivatives of the (hydroxyphenyl)piperidine and (hydroxyphenyl)piperazine scaffold have been identified as potent inhibitors of specific enzymes, most notably tyrosinase. researchgate.netresearchgate.net Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, responsible for catalyzing the oxidation of phenols. nih.gov Overactivity of this enzyme can lead to hyperpigmentation disorders.
A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed and synthesized to evaluate their inhibitory activity against tyrosinase. researchgate.net Several of these compounds demonstrated significant inhibitory potential, with IC₅₀ values in the low micromolar range, proving more potent than the standard inhibitor, kojic acid. researchgate.net
Kinetic studies were performed to elucidate the mechanism of inhibition. Lineweaver-Burk plot analysis revealed that these compounds act as competitive inhibitors of tyrosinase. researchgate.netresearchgate.net This indicates that the inhibitor competes with the substrate (like L-DOPA) for binding to the active site of the enzyme. nih.gov The structural similarity, particularly the presence of a phenolic group, is thought to be a key factor in this competitive binding. nih.gov Molecular docking simulations further support this, predicting that the inhibitors bind within the catalytic cavity of the enzyme. researchgate.net
The table below summarizes the tyrosinase inhibitory activity of selected (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.
| Compound | Substituent on Aroyl Moiety | IC₅₀ (μM) researchgate.net | Inhibition Mechanism |
|---|---|---|---|
| Derivative 1 | 2-Chlorophenyl | 1.5 | Competitive |
| Derivative 2 | 2-Bromophenyl | 2.1 | Competitive |
| Derivative 3 | 2-Iodophenyl | 4.6 | Competitive |
| Kojic Acid (Reference) | N/A | 17.8 | Competitive |
In other contexts, piperidine (B6355638) derivatives have been investigated for their potential to inhibit enzymes relevant to metabolic disorders, such as α-amylase and α-glucosidase. semanticscholar.org
Molecular Basis of Antagonism Versus Agonism
The determination of whether a 4-(3-hydroxyphenyl)piperidine (B9838) derivative acts as an antagonist or an agonist at opioid receptors is heavily dependent on its specific molecular structure and stereochemistry. Structure-activity relationship (SAR) studies have provided crucial insights into the molecular basis for these distinct activities. acs.org
A critical factor for the pure antagonist properties of this class of compounds is the conformational orientation of the 4-(3-hydroxyphenyl) group relative to the piperidine ring. nih.govacs.org Extensive research, including NMR studies and conformational energy analyses, has concluded that the antagonist activity is mediated when the 3-hydroxyphenyl group is in an equatorial orientation. nih.govacs.org This conformation is believed to stabilize the inactive state of the receptor, thereby preventing its activation. acs.org
Small structural modifications can shift the activity profile from pure antagonism to mixed agonism-antagonism or even full agonism. For instance, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, both the (3R,4R) and (3S,4S) isomers are pure antagonists. acs.org However, the corresponding cis-isomer is a mixed agonist–antagonist. acs.org Furthermore, removal of the 3-methyl group from certain N-methyl 4-(3-hydroxyphenyl)piperidine analogues can result in a morphine-like agonist. nih.gov
Interestingly, replacing the piperidine core with a piperazine ring can maintain or even enhance antagonist potency while altering selectivity. Studies on 1-substituted 4-(3-hydroxyphenyl)piperazines revealed that they are also pure opioid receptor antagonists. nih.gov For example, the piperazine analogue lacking any methyl substituents was found to be a pure antagonist, a contrast to the piperidine series where the equivalent desmethyl compound is an agonist. nih.gov This highlights that while the equatorial 4-(3-hydroxyphenyl) pharmacophore is key for antagonism, the nature of the heterocyclic ring itself influences the precise interactions with the receptor binding pocket. nih.gov
The table below illustrates the antagonist potencies (Kₑ values) of selected 4-(3-hydroxyphenyl)piperazine analogues at different opioid receptors, as determined by [³⁵S]GTPγS functional assays.
| Compound | N-Substituent | μ-OR Kₑ (nM) nih.gov | δ-OR Kₑ (nM) nih.gov | κ-OR Kₑ (nM) nih.gov |
|---|---|---|---|---|
| 5a | Phenylpropyl | 8.47 | 34.3 | 36.8 |
| 5c ((3R)-methyl) | Phenylpropyl | 1.01 | 6.99 | 1.57 |
| 5f ((2S)-methyl) | Methyl | 4290 | >10000 | 1040 |
Ultimately, the molecular basis of antagonism versus agonism lies in the ligand's ability to induce or stabilize a specific receptor conformation upon binding. Antagonists like the 4-(3-hydroxyphenyl)piperidine derivatives bind in a manner that prevents the receptor from adopting the active conformation required for G-protein coupling and subsequent signal transduction. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the specific interactions that drive biological activity. For analogs of 4-(3-Hydroxyphenyl)-4-methylpiperidine, docking studies have been pivotal in identifying key interactions within the binding pockets of various receptors, particularly opioid and sigma receptors.
Studies on related piperidine (B6355638) derivatives have shown that the protonated nitrogen atom of the piperidine ring is a critical pharmacophoric element, often forming a key ionic interaction with an acidic residue in the receptor's binding site, such as an aspartic acid (Asp) or glutamic acid (Glu) residue. For instance, in simulations of opioid ligands at the σ1 receptor, a hydrogen bond with Glu172 is a crucial factor for affinity. mdpi.com The hydroxyl group on the phenyl ring is also vital, typically acting as a hydrogen bond donor or acceptor with polar residues in the binding pocket.
Furthermore, the aromatic ring itself frequently engages in hydrophobic interactions, such as π-π stacking or hydrophobic contacts with nonpolar residues like tyrosine (Tyr), phenylalanine (Phe), leucine (B10760876) (Leu), and isoleucine (Ile). mdpi.com For example, molecular dynamics simulations of fentanyl derivatives at the μ-opioid receptor highlight the importance of hydrophobic interactions involving the phenyl rings with receptor residues. researchgate.net These interactions are fundamental for the stable anchoring of the ligand within the active site.
Table 1: Key Amino Acid Interactions for Piperidine-based Ligands at Various Receptors
| Receptor Target | Interacting Residues | Type of Interaction | Reference Compound Class |
|---|---|---|---|
| μ-Opioid Receptor | Asp147, Tyr148, Met151, Trp318 | Ionic, H-Bond, Hydrophobic | Fentanyl derivatives |
| σ1 Receptor | Glu172, Tyr120, Val162, Leu105 | H-Bond, Hydrophobic | Opioid ligands |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules.
For classes of compounds including 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives, QSAR models have been successfully developed. nih.gov These models often incorporate a variety of molecular descriptors, including:
Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and receptor binding.
A QSAR study on 4-phenylpiperidine derivatives acting as μ-opioid agonists utilized a neural network approach with four selected molecular descriptors to correlate with analgesic activity. nih.gov Another study on mono-substituted 4-phenylpiperidines and -piperazines used partial least squares (PLS) regression to model their effects on the dopaminergic system, identifying the position and physicochemical character of the aromatic substituent as critical for activity. nih.gov Such models provide a comprehensive understanding of the biological response for this class of compounds. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A typical pharmacophore model for hydroxyphenyl-piperidine derivatives includes a positively ionizable feature (the piperidine nitrogen), a hydrogen bond acceptor/donor (the hydroxyl group), and an aromatic/hydrophobic region (the phenyl ring). mdpi.com
Based on QSAR results for 4-phenylpiperidine derivatives, a pharmacophore model can be hypothesized to aid in structural optimization. nih.gov These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity. This approach has been successfully used to discover new ligands for various targets, including sigma receptors. nih.gov The identified "hit" compounds can then be subjected to further computational analysis, such as molecular docking, to refine the selection before chemical synthesis and biological testing.
In Silico Prediction of Biological Activity Spectra and Target Identification
In silico methods can predict the likely biological activities and potential molecular targets of a compound based on its chemical structure. While specific predictions for this compound are not available, studies on analogous structures provide valuable clues. For example, various 4-phenylpiperidine and 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) derivatives are known to interact with opioid and dopamine (B1211576) receptors. nih.govebi.ac.uk
QSAR models developed for mono-substituted 4-phenylpiperidines have helped to elucidate the mechanisms behind their observed effects on dopamine metabolites, suggesting interactions with both the dopamine D2 receptor and the monoamine oxidase A (MAO A) enzyme. nih.gov Furthermore, the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for pure opioid receptor antagonists. nih.govwustl.edu These findings suggest that this compound could also exhibit activity at these targets.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights that are not available from static docking poses. mdpi.com MD simulations can be used to assess the stability of the ligand's binding mode, identify key and persistent interactions, and understand the conformational changes that may occur upon ligand binding.
For piperidine-based ligands, MD simulations have been used to refine docking results and to confirm the stability of ligand-receptor complexes. nih.gov For instance, simulations of opioid ligands with the σ1 receptor have provided detailed receptor-ligand interaction fingerprints, highlighting the frequency of contacts with specific residues like Glu172. mdpi.com Similarly, simulations of piperidine derivatives with the α-amylase enzyme have been used to confirm binding stability. mdpi.com These studies reveal the crucial amino acid residues that interact with the compounds and can guide future structure-based optimization efforts. nih.gov
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques (e.g., NMR, IR, UV, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(3-Hydroxyphenyl)-4-methylpiperidine. Each method provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR: The proton NMR spectrum of this compound and its derivatives will show characteristic signals for the aromatic protons of the hydroxyphenyl group, the protons of the piperidine (B6355638) ring, and the methyl group. For example, in related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, aromatic protons typically appear as multiplets in the δ 6.6-7.3 ppm range. The protons on the piperidine ring exhibit complex splitting patterns in the aliphatic region of the spectrum. acs.org
¹³C NMR: The carbon NMR spectrum provides information on the number of distinct carbon environments. For related piperidine structures, the aromatic carbons resonate in the downfield region (δ 113-159 ppm), while the carbons of the piperidine ring and the methyl group appear in the upfield region. acs.org
Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Related 4-(3-Hydroxyphenyl)piperidine (B9838) Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic | 7.23 | t | 7.9 |
| Aromatic | 6.83-6.70 | m | - |
| Piperidine Ring | 3.56-3.02 | m | - |
| Methyl Group | 0.84 | d | 7.3 |
Data is illustrative and based on a related structure. acs.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
Bands in the 2800-3000 cm⁻¹ region due to C-H stretching of the aliphatic piperidine ring and methyl group.
Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.
C-N stretching of the piperidine ring can be observed around 1000-1200 cm⁻¹. Differences in the infrared spectra of racemic and enantiomerically enriched samples can also indicate the formation of a racemic compound. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation patterns can provide further structural information, often showing characteristic losses of fragments from the piperidine ring or the hydroxyphenyl group. For related compounds, such as 4-hydroxy-4-(3'-methoxyphenyl)-1-methyl-3-methylene-2-piperidone, the mass spectrum shows a clear molecular ion peak and subsequent fragmentation. google.com
Ultraviolet-Visible (UV) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The hydroxyphenyl group in this compound contains a chromophore that absorbs UV light. Chromatographic analyses often use UV detectors set at specific wavelengths (e.g., 210, 254, 280 nm) to detect the compound as it elutes from the column. nih.gov Visualization of spots on thin-layer chromatography (TLC) plates is also commonly achieved using UV light at 254 nm. acs.org
Chromatographic Methods for Separation and Purification (e.g., HPLC)
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common chromatographic method for the analysis and purification of piperidine derivatives.
Reversed-Phase HPLC: This is a widely used mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.gov For piperidine compounds that lack a strong UV chromophore or have poor retention, ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to increase retention on the column. researchgate.net
Normal-Phase HPLC: While less common, normal-phase HPLC with a polar stationary phase (e.g., silica) and a nonpolar mobile phase can also be employed.
Interactive Data Table: Typical HPLC Parameters for Piperidine Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Gemini C18 (5 µm, 250 x 4.6 mm) | Atlantis C18 (3.5 µm, 150 x 4.6 mm) |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile | 0.1% HFBA in Water-Acetonitrile (90:10, v/v) |
| Gradient | 5% to 95% B | Isocratic |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 210, 254, 280 nm | Charged Aerosol Detection (CAD) |
Data is based on methods for related piperidine compounds. nih.govresearchgate.net
Methods for Enantiomeric Purity Determination
Since this compound is a chiral molecule, methods to determine its enantiomeric purity are crucial.
NMR Spectroscopy with Chiral Auxiliaries
A common method for determining enantiomeric excess (ee) is through NMR spectroscopy in the presence of a chiral resolving agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net When the chiral compound is derivatized with the chiral agent, a pair of diastereomers is formed. These diastereomers have different chemical environments and will exhibit distinct signals in the NMR spectrum, particularly for protons close to the stereocenter. The relative integration of these signals allows for the quantification of each enantiomer and thus the determination of the enantiomeric purity. researchgate.net
Chiral HPLC
Another powerful technique is chiral HPLC, which uses a stationary phase that is itself chiral. This allows for the direct separation of the enantiomers of this compound. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
In Vitro Metabolic Studies
Microsomal Metabolic Stability Assays
The metabolic stability of a compound in liver microsomes is a critical parameter in early drug discovery, providing an indication of its intrinsic clearance and potential in vivo half-life. For 4-(3-Hydroxyphenyl)-4-methylpiperidine, while no direct experimental data exists, its stability can be inferred from studies on other piperidine-containing molecules.
Generally, the piperidine (B6355638) ring itself can be subject to metabolic transformation, and its stability is influenced by the nature and position of its substituents. The presence of a methyl group at the C4 position may influence the rate of metabolism. For some piperidine derivatives, alkyl substituents can impede deleterious oxidation, potentially increasing metabolic stability.
The metabolic stability of piperidine-containing drugs can vary widely. For instance, some piperidine derivatives exhibit improved stability in rat and human microsomes when the piperidine ring is part of a more rigid structure. Conversely, many drugs containing a 4-aminopiperidine moiety show moderate to high clearance in human liver microsomes, indicating relatively lower metabolic stability. The stability of this compound would likely be influenced by the interplay of the hydroxyphenyl and methyl groups in their interaction with metabolic enzymes.
Table 1: Postulated Microsomal Metabolic Stability of this compound and Related Compound Classes
| Compound Class | General Metabolic Stability | Key Structural Features Influencing Stability |
| This compound | Predicted to be moderate | Hydroxyphenyl group (potential for conjugation), Methyl group at C4, unsubstituted piperidine nitrogen. |
| 4-Aminopiperidine Derivatives | Moderate to High Clearance | Susceptibility to N-dealkylation. |
| Phenylpiperidine Opioids (e.g., Fentanyl) | Metabolized primarily by CYP3A4. | N-dealkylation and hydroxylation are major pathways. painphysicianjournal.com |
Identification of In Vitro Metabolites and Metabolic Pathways
Based on the metabolism of structurally similar compounds, several metabolic pathways can be postulated for this compound. The primary routes of metabolism for piperidine-containing compounds typically involve oxidation and conjugation reactions.
Phase I Metabolism:
Hydroxylation: The aromatic hydroxyphenyl ring is a likely site for further hydroxylation. The piperidine ring itself could also undergo hydroxylation at positions alpha to the nitrogen atom. The methyl group is another potential site for hydroxylation to form a primary alcohol.
N-dealkylation: As the piperidine nitrogen in this compound is unsubstituted, this pathway would not be a primary route unless the compound is a metabolite of a larger molecule where the nitrogen was previously substituted. However, oxidation of the piperidine ring can lead to ring opening.
Oxidation: Oxidation of the piperidine nitrogen to form an N-oxide is a possible metabolic pathway.
Phase II Metabolism:
Glucuronidation: The existing phenolic hydroxyl group is a prime candidate for conjugation with glucuronic acid, a common Phase II metabolic pathway that increases water solubility and facilitates excretion.
Sulfation: The phenolic hydroxyl group could also undergo sulfation.
Table 2: Predicted In Vitro Metabolites and Metabolic Pathways for this compound
| Metabolic Pathway | Predicted Metabolite | Description |
| Aromatic Hydroxylation | Dihydroxyphenyl-4-methylpiperidine | Addition of a second hydroxyl group to the phenyl ring. |
| Aliphatic Hydroxylation | 4-(3-Hydroxyphenyl)-4-(hydroxymethyl)piperidine | Hydroxylation of the C4-methyl group. |
| Piperidine Ring Hydroxylation | 4-(3-Hydroxyphenyl)-4-methyl-hydroxypiperidine | Hydroxylation at a carbon atom on the piperidine ring. |
| Glucuronidation | 4-(3-Glucuronidyloxyphenyl)-4-methylpiperidine | Conjugation of glucuronic acid to the phenolic hydroxyl group. |
| Sulfation | 4-(3-Sulfoyloxyphenyl)-4-methylpiperidine | Conjugation of a sulfate group to the phenolic hydroxyl group. |
Enzyme Systems Involved in In Vitro Metabolism
The metabolism of this compound is likely mediated by a combination of enzyme systems, primarily the Cytochrome P450 (CYP) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation.
Cytochrome P450 (CYP) Enzymes:
Studies on various piperidine derivatives have implicated several CYP isoforms in their metabolism.
CYP3A4 is a major enzyme involved in the metabolism of many piperidine-containing drugs, often catalyzing N-dealkylation and oxidation. painphysicianjournal.comnih.gov
CYP2D6 also plays a significant role in the metabolism of some piperidine derivatives.
CYP2C19 and CYP1A2 have been shown to be involved in the metabolism of certain piperidine-containing compounds. nih.gov
For this compound, it is plausible that multiple CYP enzymes contribute to its oxidative metabolism. The hydroxylation of the aromatic ring and the piperidine moiety would likely be carried out by these enzymes.
Cytosolic Enzymes:
While CYP enzymes are the primary drivers of Phase I metabolism for many xenobiotics, cytosolic enzymes could also play a role, although likely to a lesser extent for this particular structure unless specific functional groups susceptible to these enzymes are present.
Phase II Enzymes:
UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation, which is predicted to be a major metabolic pathway for this compound due to the presence of the phenolic hydroxyl group.
Table 3: Predicted Enzyme Systems Involved in the In Vitro Metabolism of this compound
| Enzyme System | Predicted Role in Metabolism | Examples from Related Compounds |
| Cytochrome P450 (CYP) | Primary enzymes for Phase I oxidative metabolism (hydroxylation). | |
| CYP3A4 | Likely a major contributor to oxidation. | Involved in the metabolism of fentanyl and 4-aminopiperidine drugs. painphysicianjournal.comnih.gov |
| CYP2D6 | Potential contributor to oxidation. | Involved in the metabolism of some piperidine-type neuroleptics. nih.gov |
| CYP2C19 | Possible involvement in oxidation. | Contributes to the metabolism of meperidine. nih.gov |
| CYP1A2 | Possible involvement in oxidation. | Involved in the metabolism of thioridazine. nih.gov |
| UDP-glucuronosyltransferases (UGTs) | Primary enzymes for Phase II glucuronidation of the phenolic hydroxyl group. | Common pathway for phenolic compounds. |
Future Directions and Research Perspectives
Exploration of Novel Therapeutic Targets and Applications
The 4-(3-hydroxyphenyl)piperidine (B9838) core structure has been instrumental in designing ligands for opioid receptors. nih.govnih.gov However, the adaptability of this scaffold allows for its exploration against a wider range of biological targets, opening avenues for new therapeutic applications.
Research has primarily focused on opioid receptor antagonism, leading to the development of peripherally selective antagonists for gastrointestinal disorders and potent, selective κ-opioid receptor antagonists for conditions like depression, anxiety, and substance abuse. nih.govnih.gov The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class, for instance, represents a novel pharmacophore of pure opioid receptor antagonists. nih.govnih.gov Derivatives have been systematically modified to optimize properties such as peripheral selectivity by altering polarity and charge to limit central nervous system exposure. nih.gov
Beyond the opioid system, analogues of the hydroxyphenyl-piperidine structure have been investigated as antagonists for the NMDA receptor. Specifically, N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines have demonstrated high potency and selectivity for the NR1A/2B subtype of the NMDA receptor. nih.gov This line of inquiry suggests potential applications in treating neurological and psychiatric disorders where NMDA receptor modulation is beneficial. The exploration of this scaffold for other G-protein coupled receptors (GPCRs) and ion channels remains a promising and largely untapped area of research.
Table 1: Investigated Therapeutic Targets for Hydroxyphenyl-piperidine Scaffolds
| Therapeutic Target | Compound Class/Example | Potential Application(s) |
|---|---|---|
| μ-Opioid Receptor | N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | GI motility disorders, obesity nih.gov |
| κ-Opioid Receptor | JDTic and analogues | Depression, anxiety, substance abuse nih.govnih.gov |
Advanced Computational Approaches in Compound Design
Modern drug discovery heavily relies on computational methods to rationalize structure-activity relationships (SAR) and to design new molecules with improved potency, selectivity, and pharmacokinetic profiles. For derivatives of 4-(3-Hydroxyphenyl)-4-methylpiperidine, computational approaches are crucial for navigating the complex chemical space and understanding ligand-receptor interactions.
Molecular docking and dynamics simulations are key tools. For example, computational overlay studies have been used to compare newly synthesized analogues with known potent ligands, such as JDTic, within the κ-opioid receptor binding site. nih.gov These models help predict binding modes and identify key interactions that are essential for affinity and efficacy. Furthermore, computational studies support the rational design of compounds by predicting how structural modifications will affect binding. For instance, designing structurally rigid analogues can lock the molecule into a bioactive conformation, potentially increasing potency. figshare.com
Advanced techniques like Density Functional Theory (DFT) can be employed to study the electronic properties and reactivity of designed compounds, providing deeper insights into their chemical behavior. nih.gov These computational strategies accelerate the design-synthesis-test cycle, reducing the reliance on costly and time-consuming empirical screening.
Table 2: Application of Computational Methods in Piperidine (B6355638) Analogue Design
| Computational Method | Application | Objective |
|---|---|---|
| Molecular Docking | Predicts binding pose of a ligand in a receptor's active site. | Identify key binding interactions; guide structural modifications. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-receptor complex over time. | Assess the stability of binding interactions. nih.gov |
| Structural Overlay | Compares the 3D structure of a new compound with a known active ligand. | Evaluate conformational similarity to potent molecules. nih.gov |
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of complex, sterically hindered, and stereochemically defined piperidine analogues presents a significant chemical challenge. The development of advanced and efficient synthetic methodologies is critical for exploring the full potential of the this compound scaffold.
Recent advances in organic synthesis offer powerful tools for creating novel analogues. Strategies for piperidine synthesis have evolved from classical methods to more sophisticated catalytic processes. nih.gov Key modern approaches include:
Catalytic Hydrogenation: The dearomatization and hydrogenation of substituted pyridine precursors is an effective route to highly substituted piperidines. The use of specific catalysts, such as rhodium complexes, allows for high diastereoselectivity, providing access to specific stereoisomers. nih.gov
Intramolecular Cyclization: Methods like the intramolecular aza-Michael reaction provide a straightforward strategy for constructing the piperidine ring from acyclic precursors, often with the ability to control stereochemistry through organocatalysis. nih.gov
One-Pot Processes: Combining multiple reaction steps, such as reduction and cyclization, into a single "one-pot" procedure improves efficiency, reduces waste, and simplifies the synthesis of complex intermediates. nih.gov
These advanced strategies enable chemists to synthesize a wider diversity of analogues with precise control over their three-dimensional structure. This capability is essential for fine-tuning the pharmacological properties of the compounds and for creating molecules tailored to specific biological targets.
Integration of Omics Technologies for Comprehensive Understanding
To fully understand the biological impact of this compound derivatives, future research must move beyond single-endpoint assays and embrace a systems-level perspective. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve a holistic view of a compound's mechanism of action, target engagement, and off-target effects. mdpi.comnih.gov
Multi-omics integration can provide invaluable insights at various stages of drug development:
Target Identification and Validation: Proteomics can be used to identify the direct protein targets of a compound in a complex biological sample, while transcriptomics can reveal downstream changes in gene expression, helping to validate the mechanism of action. mdpi.comnih.gov
Biomarker Discovery: By analyzing changes in proteins (proteomics) or metabolites (metabolomics) in response to treatment, researchers can identify biomarkers that indicate target engagement or predict therapeutic response. nih.gov
Systems-Level Mechanistic Insight: Integrating data from multiple omics layers provides a comprehensive map of the cellular pathways modulated by a compound. frontiersin.orgresearchgate.net For example, combining transcriptomic and metabolomic data can link drug-induced gene expression changes to functional alterations in metabolic pathways.
This systems-level approach allows for a deeper, more nuanced understanding of how these compounds function within a complex biological system, facilitating the development of safer and more effective therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-(3-Hydroxyphenyl)-4-methylpiperidine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or coupling reactions. For example, Ru-Pt/C catalysts under controlled hydrogen pressure (e.g., 5–10 bar) and temperature (80–120°C) can reduce pyridine precursors to piperidine derivatives . Post-synthesis, purity is achieved via chromatography (e.g., silica gel, eluent: EtOAc/hexane) or recrystallization using solvents like ethanol. Monitoring reaction progress with HPLC or TLC ensures intermediate stability .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms the piperidine ring conformation. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves absolute stereochemistry, as demonstrated for LY255582 derivatives . Infrared (IR) spectroscopy detects functional groups like the hydroxyl (-OH) and aromatic C-H stretches.
Advanced Research Questions
Q. How does the equatorial vs. axial orientation of the 3-hydroxyphenyl group influence opioid receptor antagonism?
- Methodological Answer : X-ray crystallography and NMR studies show that equatorial positioning of the 3-hydroxyphenyl group in a piperidine chair conformation enhances μ-opioid receptor antagonism (e.g., LY255582 with Ke = 1.9 nM). Computational modeling (e.g., molecular docking) and comparative assays of diastereomers can validate conformational effects . Modifying substituents (e.g., methyl groups at C3/C4) locks the chair conformation, enabling structure-activity relationship (SAR) studies .
Q. What experimental designs are recommended to assess receptor subtype selectivity of this compound derivatives?
- Methodological Answer :
- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ receptors) to measure IC₅₀ values.
- Functional assays : Monitor cAMP accumulation in CHO cells expressing opioid receptors to determine agonist/antagonist profiles.
- Selectivity panels : Include serotonin (5-HT) and dopamine receptors to rule off-target effects, as seen with haloperidol analogues .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, ligand concentrations). Standardize protocols using reference compounds (e.g., naloxone for opioid antagonism) and validate results across multiple labs. Meta-analyses of binding constants (e.g., Ki values) and statistical tools (e.g., ANOVA) can identify outliers .
Q. What strategies improve metabolic stability of this compound derivatives without compromising activity?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) or methyl substituents to block CYP450-mediated oxidation.
- In vitro assays : Use liver microsomes or hepatocytes to measure half-life (t₁/₂).
- Prodrug approaches : Mask the hydroxyl group with esters, as seen in morphinan derivatives, to enhance bioavailability .
Q. How do stereochemical variations impact pharmacological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
